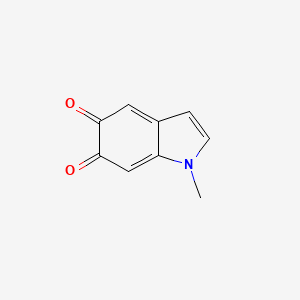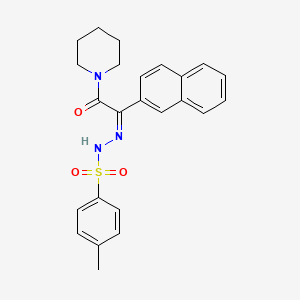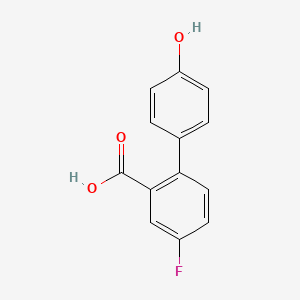
1-methyl-1H-indole-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant type of heterocycle found in various natural products and drugs. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a one-pot, three-component protocol. This method uses aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction is typically carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost-effectiveness and minimal by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-indole-5,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often employ halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
1-Methyl-1H-indole-5,6-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-1H-indole-5,6-dione involves its interaction with molecular targets and pathways. It activates nuclear receptors, regulates intestinal hormones, and affects the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparaison Avec Des Composés Similaires
Adrenochrome: 2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione.
3-Hydroxy-1-methyl-5,6-indolinedione: A closely related compound with similar structural features.
Uniqueness: 1-Methyl-1H-indole-5,6-dione is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-methylindole-5,6-dione |
InChI |
InChI=1S/C9H7NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5H,1H3 |
Clé InChI |
RYECUDJBHMSWSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CC(=O)C(=O)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)



![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)





![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
